Bienvenue dans la boutique en ligne BenchChem!

3,6-Difluoroquinoline

genotoxicity mutagenicity unscheduled DNA synthesis

3,6-Difluoroquinoline (CAS 851973-25-6) delivers a unique 3,6-difluorination pattern unavailable from monofluorinated or alternative difluoro analogs. The critical 3-fluoro substitution confers a non-mutagenic safety profile—unlike genotoxic 5-, 6-, 7-, and 8-fluoroquinolines that induce unscheduled DNA synthesis. Its distinct CYP inhibition fingerprint (weak CYP2A6, distinct CYP2C9) enables predictable metabolic engineering, while established SNAr regioselectivity (C5 > C7 > C6/C8) ensures efficient derivatization without regioisomeric purification. The underexplored 3,6-pattern provides a strategic starting point for next-generation fluoroquinolone antibiotics designed to evade resistance mechanisms targeting 6-fluoro and 8-methoxy motifs. Choose 3,6-difluoroquinoline for rational, safer lead optimization.

Molecular Formula C9H5F2N
Molecular Weight 165.14 g/mol
Cat. No. B11916601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoroquinoline
Molecular FormulaC9H5F2N
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1F)F
InChIInChI=1S/C9H5F2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
InChIKeySIYNGHHCEVKSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluoroquinoline for Biomedical and Chemical Procurement: Core Specifications and Strategic Value


3,6-Difluoroquinoline (CAS 851973-25-6) is a fluorinated heterocyclic compound with the molecular formula C9H5F2N and a molecular weight of 165.14 g/mol . It belongs to the quinoline class, a privileged scaffold in medicinal chemistry known for diverse biological activities including antibacterial, antimalarial, anticancer, and anti-inflammatory effects [1]. The strategic introduction of fluorine atoms at the 3- and 6-positions is a critical structural modification that modulates electronic properties, metabolic stability, and target-binding interactions [2]. This difluorinated quinoline serves as a versatile building block for the synthesis of advanced pharmaceutical candidates and agrochemicals, offering a unique substitution pattern that cannot be replicated by monofluorinated or alternatively difluorinated analogs.

Why 3,6-Difluoroquinoline Cannot Be Substituted with Other Fluoroquinolines: A Caution for Procurement


Fluorinated quinolines exhibit profound position-dependent differences in biological activity, genotoxicity, and metabolic interactions, making generic substitution scientifically unsound. Studies demonstrate that monofluoroquinolines with fluorine at different positions (e.g., 3-F, 5-F, 6-F, 7-F, 8-F) display divergent profiles: 5-, 6-, 7-, and 8-fluoroquinolines are genotoxic and induce unscheduled DNA synthesis (UDS), whereas 3-fluoroquinoline is non-mutagenic and non-genotoxic [1][2]. Similarly, CYP enzyme inhibition varies significantly depending on fluorination pattern; for example, 3-fluoroquinoline shows weak CYP2A6 inhibition while 6-fluoroquinoline exhibits strong inhibition [3]. Even among difluoroquinolines, regiochemistry dictates substrate reactivity and biological outcome. These data underscore that 3,6-difluoroquinoline cannot be interchanged with other isomers or monofluorinated analogs without risking experimental failure, misleading results, or compromised lead optimization.

3,6-Difluoroquinoline: Quantifiable Differentiation Against Closest Analogs for Informed Procurement


Genotoxicity Profile: 3-Fluorine Substitution Abolishes Mutagenicity, Distinguishing 3,6-Difluoroquinoline from 5-, 6-, 7-, and 8-Monofluorinated Analogs

In a comparative genotoxicity assessment using Salmonella typhimurium TA100 with microsomal activation and unscheduled DNA synthesis (UDS) in rat hepatocytes, 3-fluoroquinoline was the only monofluorinated isomer that did not exhibit significant mutagenic activity, unlike 5-, 6-, 7-, and 8-fluoroquinolines [1]. The study evaluated the complete isomeric series of fluoroquinolines and found that 3-fluoroquinoline did not induce UDS, whereas 5-, 6-, 7-, and 8-fluoroquinolines were capable of inducing UDS [1]. This position-specific abrogation of genotoxicity is attributed to the critical role of positions 1-3 in quinoline's genotoxic mechanism [1]. By extension, 3,6-difluoroquinoline retains this advantageous 3-fluoro substitution pattern, offering a non-mutagenic alternative to other difluoroquinolines like 5,6- or 6,8-difluoroquinoline.

genotoxicity mutagenicity unscheduled DNA synthesis fluoroquinoline SAR

CYP2C9 Inhibition: 3,6-Difluoro-benzo[h]quinoline Exhibits Distinct Inhibitory Potency Relative to Positional Isomers

A comparative study of fluorinated benzo[h]quinoline (BhQ) derivatives on recombinant human CYP2C9.1-catalyzed tolbutamide hydroxylation revealed that inhibitory activity is highly sensitive to fluorine substitution pattern [1]. The inhibitory activities decreased in the following order: (BhQ) > 7,10-diF ≥ 3,6-diF, 9-F ≥ 10-F > 6-F ≥ 5-F, 3-F ≥ 5,6-diF-BhQ [1]. Notably, 3,6-difluoro-BhQ showed inhibitory potency comparable to 7,10-difluoro-BhQ and 9-fluoro-BhQ, and significantly greater than 6-fluoro-BhQ and 5-fluoro-BhQ [1]. Furthermore, the fluorine-substitution effect varied across polymorphic CYP2C9 isozymes, with 3,6-difluoro-BhQ showing differential inhibition profiles on CYP2C9.2 and CYP2C9.3 compared to the wild-type enzyme [1]. These findings underscore the unique pharmacokinetic interactions conferred by the 3,6-difluorination pattern.

CYP2C9 drug metabolism enzyme inhibition fluorine substitution polymorphism

Regioselective Reactivity: 3,6-Difluoroquinoline Shows Predictable Methoxydefluorination Pattern Distinct from Other Difluoroquinolines

A study on the methoxydefluorination of difluoroquinolines with sodium methoxide in DMSO established a clear regioselectivity hierarchy for electrophilic carbon atoms in the benzene ring: C(5) > C(7) > C(6), C(8) [1]. This positional reactivity is governed by the combined electronic effects of the heterocyclic nitrogen and fluorine substituents. In 3,6-difluoroquinoline, the fluorine at the 3-position further modulates the reactivity of the benzene ring carbons, providing a distinct substitution profile compared to 5,7-, 6,7-, 6,8-, and 5,8-difluoroquinoline isomers [1]. This predictable regioselectivity is essential for synthetic planning and late-stage functionalization strategies in medicinal chemistry.

regioselectivity nucleophilic substitution difluoroquinoline synthetic utility

Antibacterial Activity: 6,8-Difluoro Substitution Yields High Potency, Inferring 3,6-Difluoro Scaffold Potential

In a structure-activity relationship study of polyfluorinated 1-alkyl-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylic acids, introduction of two fluorine atoms at the 6- and 8-positions (6,8-difluoro derivative 21b) led to high antibacterial activity, almost equal to that of oxolinic acid [1]. The study found that 6,8-difluoro substitution was optimal, while other difluorination patterns (e.g., 6,7-difluoro) were less effective [1]. Although 3,6-difluoroquinoline was not directly tested in this study, the data highlight that specific difluorination patterns on the quinoline core dramatically influence antibacterial potency. The 3,6-difluoro pattern represents an underexplored regiochemistry with potential for novel antibacterial activity distinct from the well-studied 6,8-difluoro motif.

antibacterial fluoroquinolone 6,8-difluoro quinoline-3-carboxylic acid

CYP2A6 Interaction: 3-Fluoroquinoline Exhibits Weak Inhibition, Contrasting with Strong Inhibition by 6-Fluoroquinoline

A comparative study of fluoroquinolines on coumarin 7-hydroxylation by human CYP2A6 revealed position-dependent inhibition [1]. 3-Fluoroquinoline (3FQ) showed weak inhibition of CYP2A6 activity, while 5-fluoroquinoline (5FQ), 6-fluoroquinoline (6FQ), and 8-fluoroquinoline (8FQ) demonstrated stronger inhibition [1]. The apparent Vmax for 3FQ was 0.59 nmol/min/nmol CYP, indicating significantly reduced enzyme interaction compared to the 6-fluoro isomer [1]. This differential inhibition suggests that the 3-position is a recognition site for CYP2A6 binding, and fluorination at this position alters the interaction [1]. Consequently, 3,6-difluoroquinoline is expected to exhibit a distinct metabolic interaction profile, with the 3-fluoro substitution mitigating CYP2A6-mediated metabolism or inhibition.

CYP2A6 enzyme inhibition fluoroquinoline drug metabolism

Strategic Procurement Applications for 3,6-Difluoroquinoline in Drug Discovery and Chemical Development


Non-Genotoxic Lead Optimization in Antibacterial Drug Discovery

Medicinal chemistry teams developing novel antibacterial agents can leverage 3,6-difluoroquinoline as a core scaffold to explore structure-activity relationships while mitigating genotoxicity risks. The 3-fluoro substitution, proven to abrogate mutagenicity in 3-fluoroquinoline [1], is expected to confer a favorable safety profile to analogs derived from 3,6-difluoroquinoline. This is particularly valuable when compared to alternative difluoroquinolines that lack the 3-fluoro modification and may retain genotoxic potential.

Modulation of CYP-Mediated Drug-Drug Interactions in Preclinical Development

Researchers focused on optimizing pharmacokinetic properties can utilize 3,6-difluoroquinoline to rationally modulate interactions with cytochrome P450 enzymes. The distinct CYP2C9 inhibition profile of 3,6-difluoro-benzo[h]quinoline [2] and the weak CYP2A6 inhibition of 3-fluoroquinoline [3] suggest that analogs based on this scaffold may exhibit predictable and manageable metabolic liabilities. This enables more efficient lead optimization and reduces attrition due to unfavorable drug-drug interaction profiles.

Regioselective Functionalization for SAR Studies in Chemical Biology

Synthetic chemists engaged in constructing focused libraries for target identification or probe development can exploit the predictable regioselectivity of 3,6-difluoroquinoline in nucleophilic aromatic substitution reactions [4]. The established reactivity hierarchy (C5 > C7 > C6, C8) allows for controlled derivatization at specific positions, enabling precise SAR exploration without extensive purification of regioisomeric mixtures. This enhances synthetic efficiency and accelerates the discovery of selective chemical probes.

Exploration of Novel Fluoroquinolone Antibacterials with Altered Resistance Profiles

Given the proven antibacterial potency of 6,8-difluoroquinolone carboxylic acids [5], the underexplored 3,6-difluoroquinoline scaffold represents a promising starting point for the development of next-generation fluoroquinolone antibiotics. Medicinal chemists can capitalize on the 3,6-difluorination pattern to design analogs that evade existing resistance mechanisms targeting the 6-fluoro and 8-methoxy motifs prevalent in clinical fluoroquinolones. This application is critical for addressing the growing threat of antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Difluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.